molecular formula C8H6F2O2 B1628076 1-(2,4-Difluorophenyl)-2-hydroxyethanone CAS No. 145240-42-2

1-(2,4-Difluorophenyl)-2-hydroxyethanone

Cat. No. B1628076
CAS RN: 145240-42-2
M. Wt: 172.13 g/mol
InChI Key: QTPAAEPVWGSHJB-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-hydroxyethanone (DFE) is a fluorinated phenolic compound that has a wide range of applications in the scientific research field. It is a versatile compound with excellent solubility in both organic and aqueous solvents and is used in a variety of research applications. Due to its unique properties and ability to react with a wide range of substrates, DFE has become a popular choice for researchers in the laboratory.

Scientific Research Applications

Polymorphic Characterization in Pharmaceuticals

1-(2,4-Difluorophenyl)-2-hydroxyethanone and similar compounds are crucial in the study of polymorphism in pharmaceutical compounds. The polymorphic forms of these compounds pose challenges in analytical and physical characterization, as demonstrated by a study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. Techniques like solid-state nuclear magnetic resonance and molecular spectroscopic methods are applied to these compounds to understand their subtle structural differences, which is vital for pharmaceutical development (Vogt et al., 2013).

Optoelectronic Device Applications

These compounds are also significant in the field of optoelectronics. A study on fluorinated starburst molecules containing 1,2,4-oxadiazoles, substituted at C(3) and synthesized from derivatives of 5-Pentafluorophenyl-1,2,4-oxadiazoles, shows potential applications as light-emitters in optoelectronic devices due to their UV–visible absorption and emission spectra (Buscemi et al., 2006).

Synthesis and Process Development

These compounds are integral in the synthesis of other complex chemicals, such as Voriconazole, a broad-spectrum antifungal agent. The process development and synthesis of Voriconazole involve the reaction of organozinc derivatives with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, demonstrating the application of these compounds in intricate chemical synthesis (Butters et al., 2001).

Application in Electronic and Polymer Chemistry

In electronic and polymer chemistry, these compounds contribute to the development of efficient polymer solar cells. For example, a study on fused-ring electron acceptors for polymer solar cells highlights the role of fluorine substitution in enhancing electron mobility and solar cell efficiency, where compounds like 1-(2,4-Difluorophenyl)-2-hydroxyethanone play a key role (Dai et al., 2017).

Druglike Properties and Bioisostere Applications

The difluoromethyl group, often present in compounds like 1-(2,4-Difluorophenyl)-2-hydroxyethanone, is studied for its potential as a lipophilic hydrogen bond donor and as a bioisostere of hydroxyl, thiol, or amine groups. Research on difluoromethyl anisoles and thioanisoles demonstrates the hydrogen bonding and lipophilicity aspects, aiding in drug design containing the difluoromethyl moiety (Zafrani et al., 2017).

Proton Exchange Membrane Research

In the field of energy, particularly in proton exchange membranes for fuel cells, fluorine-containing compounds are investigated for their mechanical properties and proton conductivity. A study on semi-interpenetrating polymer networks of fluorine-containing polyimide and perfluorosulfonic acid polymer demonstrates the importance of these compounds in enhancing membrane performance (Jiang et al., 2014).

properties

IUPAC Name

1-(2,4-difluorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPAAEPVWGSHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570493
Record name 1-(2,4-Difluorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-2-hydroxyethanone

CAS RN

145240-42-2
Record name 1-(2,4-Difluorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-difluorophenyl)-2-hydroxyethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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